![molecular formula C10H15ClN2O2 B2915675 methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride CAS No. 1333775-25-9](/img/structure/B2915675.png)
methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pesticide Analysis and Monitoring
Research by Schettgen, Weiss, and Angerer (2001) demonstrated the biological monitoring of phenmedipham, a compound structurally related to methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride, by determining its metabolite, m-toluidine, in urine. This study highlights the importance of analyzing metabolites for occupational exposure assessment in agriculture, indicating a potential application area for similar compounds in environmental and occupational health studies (Schettgen, Weiss, & Angerer, 2001).
Synthesis of Enantioenriched Molecules
Birrell and Jacobsen (2013) developed a highly enantioselective method for the synthesis of protected trans-1,2-amino alcohols using phenyl carbamate, demonstrating the utility of carbamate derivatives in the efficient generation of enantioenriched molecules. This synthesis process is crucial for producing compounds with potential pharmaceutical applications (Birrell & Jacobsen, 2013).
Potential Antitumor and Antifilarial Agents
Kumar et al. (1993) explored the synthesis of thiazole and selenazole derivatives, including methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride analogs, evaluating their antitumor and antifilarial activities. Their findings revealed specific compounds with significant activity, suggesting the therapeutic potential of these carbamate derivatives in treating diseases (Kumar et al., 1993).
Green Synthesis Methods
Kang et al. (2019) investigated the synthesis of methyl N-phenyl carbamate (a compound related to the queried chemical) over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors, demonstrating an effective and recoverable method for carbamate synthesis. This research contributes to the development of green and sustainable chemical production processes (Kang et al., 2019).
Propiedades
IUPAC Name |
methyl N-[4-(2-aminoethyl)phenyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-10(13)12-9-4-2-8(3-5-9)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIMELVPMXQEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride | |
CAS RN |
1333775-25-9 |
Source


|
| Record name | methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

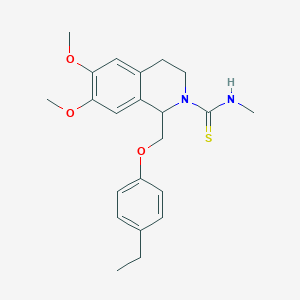
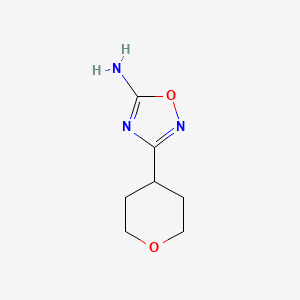
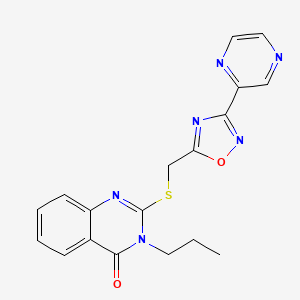
![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)
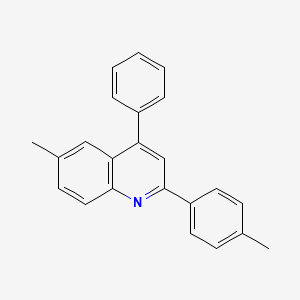
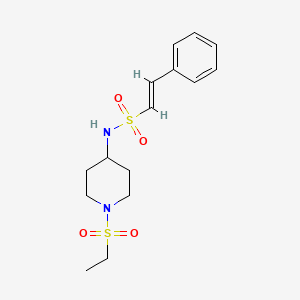
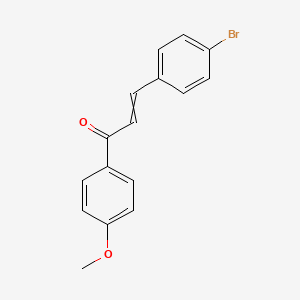
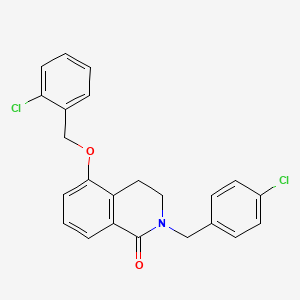
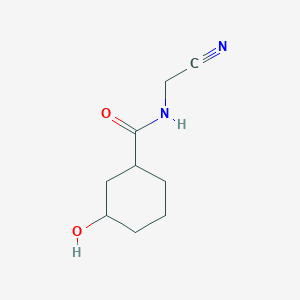
![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

![2-((2-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915612.png)
![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2915613.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B2915615.png)